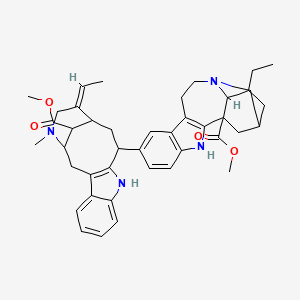
Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester is a naturally occurring alkaloid predominantly found in the root bark of the Voacanga africana tree, as well as in other plants such as Tabernanthe iboga, Tabernaemontana africana, Trachelospermum jasminoides, Tabernaemontana divaricata, and Ervatamia yunnanensis . This compound is an iboga alkaloid and serves as a precursor for the semi-synthesis of ibogaine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester involves several steps, starting from the extraction of the alkaloid from natural sources. The compound can be synthesized through a series of chemical reactions involving the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification and chemical modification to obtain the desired ester form. The process may include steps such as solvent extraction, chromatography, and crystallization to ensure high purity and consistency .
化学反应分析
Types of Reactions
Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties and applications .
科学研究应用
Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other alkaloids and complex organic molecules.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester involves its interaction with various molecular targets and pathways. The compound exhibits acetylcholinesterase (AChE) inhibitory activity, which affects neurotransmission. It also has inhibitory effects on VEGF2 kinase, reducing angiogenesis. Additionally, it acts as an antagonist to TRPM8 and TRPV1 receptors and an agonist of TRPA1 .
相似化合物的比较
Similar Compounds
Voacangine: Another iboga alkaloid with similar properties and applications.
Catharanthine: An alkaloid with similar chemical structure and biological activity.
Coronaridine: A related compound with similar pharmacological effects.
Uniqueness
Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester is unique due to its specific molecular structure and the combination of functional groups that contribute to its distinct pharmacological properties. Its ability to serve as a precursor for the synthesis of ibogaine and other alkaloids further highlights its importance in scientific research and industrial applications .
属性
CAS 编号 |
80981-94-8 |
|---|---|
分子式 |
C42H50N4O4 |
分子量 |
674.9 g/mol |
IUPAC 名称 |
methyl 17-ethyl-7-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C42H50N4O4/c1-6-24-16-23-20-42(41(48)50-5)38-28(14-15-46(21-23)39(24)42)31-17-26(12-13-34(31)44-38)30-18-29-25(7-2)22-45(3)35(36(29)40(47)49-4)19-32-27-10-8-9-11-33(27)43-37(30)32/h7-13,17,23-24,29-30,35-36,39,43-44H,6,14-16,18-22H2,1-5H3/b25-7- |
InChI 键 |
CGVRBBCFDQVSEW-ONAMSPKSSA-N |
手性 SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)C6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)C(=O)OC |
规范 SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


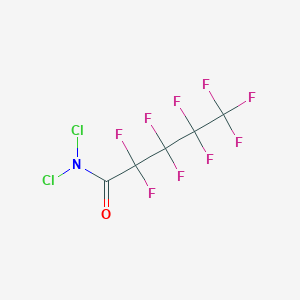

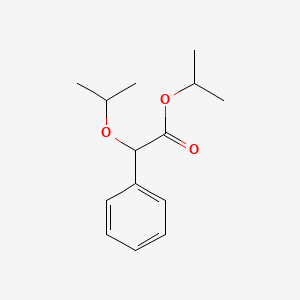
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)

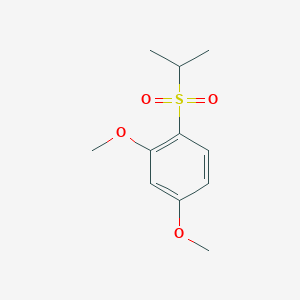
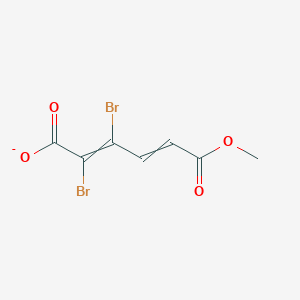
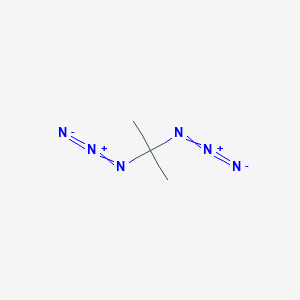

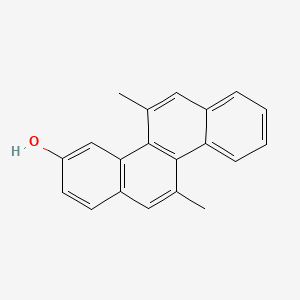
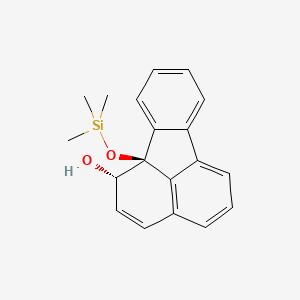
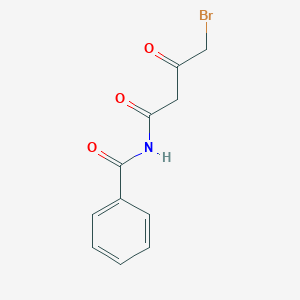
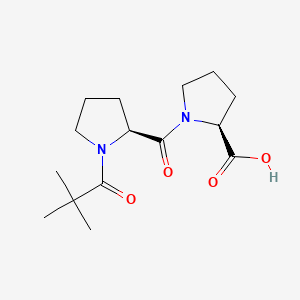
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)
